molecular formula C16H18ClNO6 B10968141 3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10968141
M. Wt: 355.77 g/mol
InChI Key: FIJMPRXDDDDTNH-UHFFFAOYSA-N
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Description

3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a molecular formula of C₁₆H₁₈ClNO₆ . This compound is characterized by its unique bicyclic structure, which includes a 7-oxabicyclo[2.2.1]heptane ring system. The presence of the 4-chloro-2,5-dimethoxyphenyl group and the carboxylic acid functional group further adds to its chemical diversity.

Preparation Methods

The synthesis of 3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic ring system and the introduction of the chloro and methoxy substituents. The synthetic route may involve:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the chloro and methoxy groups: This step may involve electrophilic aromatic substitution reactions, where chlorine and methoxy groups are introduced to the aromatic ring.

    Formation of the carbamoyl group: This can be achieved through the reaction of an amine with a chloroformate or isocyanate.

    Introduction of the carboxylic acid group: This step may involve the hydrolysis of an ester or nitrile group to form the carboxylic acid.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

    Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies to understand the interactions between small molecules and biological targets.

    Medicine: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other similar compounds, such as:

    Norbornane derivatives: These compounds share the bicyclic ring system but may have different substituents.

    Phenylcarbamoyl derivatives: These compounds have similar carbamoyl groups but may differ in the aromatic substituents.

    Carboxylic acid derivatives: These compounds have the carboxylic acid functional group but may have different core structures.

The uniqueness of this compound lies in its combination of the bicyclic ring system, chloro and methoxy substituents, and the carbamoyl and carboxylic acid functional groups, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C16H18ClNO6

Molecular Weight

355.77 g/mol

IUPAC Name

3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18ClNO6/c1-22-11-6-8(12(23-2)5-7(11)17)18-15(19)13-9-3-4-10(24-9)14(13)16(20)21/h5-6,9-10,13-14H,3-4H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

FIJMPRXDDDDTNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2C3CCC(C2C(=O)O)O3)OC)Cl

Origin of Product

United States

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